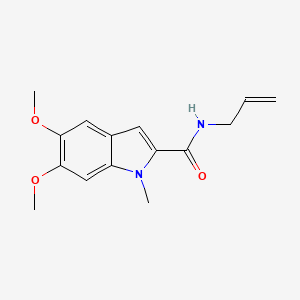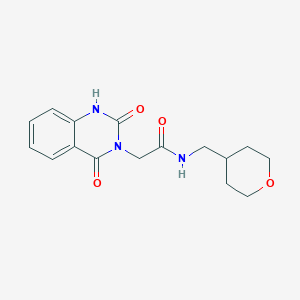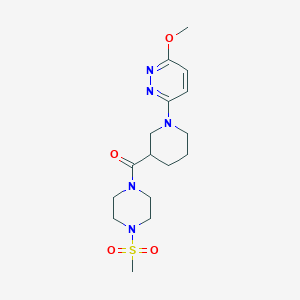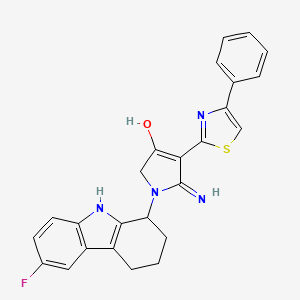![molecular formula C26H31N3O4 B10984696 N-[4-(acetylamino)phenyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10984696.png)
N-[4-(acetylamino)phenyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide (CAS Number: 499125-04-1) is a complex organic compound with the molecular formula C26H24N4O4S. Let’s break down its structure:
- The core consists of a spirocyclic isoquinoline scaffold.
- The amide group (CONH-) is attached to the phenyl ring.
- The acetylamino group (CH3C(O)NH-) is also part of the phenyl ring.
- The 2’-position bears a methoxyethyl group (CH3OCH2CH2-).
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Formation of the Isoquinoline Core: Cyclization of an appropriate precursor (e.g., 2-aminobenzaldehyde) with a cyclohexanone derivative.
Introduction of the Acetylamino Group: Reaction of the isoquinoline intermediate with acetic anhydride or acetyl chloride.
Methoxyethyl Group Addition: Alkylation of the isoquinoline intermediate with 2-methoxyethyl bromide.
Formation of the Amide: Reaction of the resulting intermediate with thioacetamide to form the amide bond.
Industrial Production: The industrial-scale synthesis typically involves optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: Substitution reactions at the phenyl ring are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents (e.g., bromine, chlorine) for halogenation reactions.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield an alcohol derivative.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as a precursor for specialized materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-[4-(acetylamino)phenyl]-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique, similar compounds include:
Properties
Molecular Formula |
C26H31N3O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H31N3O4/c1-18(30)27-19-10-12-20(13-11-19)28-24(31)23-21-8-4-5-9-22(21)25(32)29(16-17-33-2)26(23)14-6-3-7-15-26/h4-5,8-13,23H,3,6-7,14-17H2,1-2H3,(H,27,30)(H,28,31) |
InChI Key |
AHXYNOAQGXXBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one](/img/structure/B10984615.png)
![{5-[4-(2-methylpropyl)phenyl]-1H-pyrazol-3-yl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10984618.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10984645.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10984652.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B10984654.png)
methanone](/img/structure/B10984657.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B10984669.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B10984674.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B10984675.png)
![N-(1,3-benzodioxol-5-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10984676.png)


